Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate
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Overview
Description
Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c1-3-24-14-16-26(17-15-24)22(27)9-6-19-10-12-25(13-11-19)18-20-4-7-21(8-5-20)23(28)29-2/h4-5,7-8,19H,3,6,9-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNBZQSFPZOJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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